1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C12H13NO. It is a part of the indole family, which are significant heterocyclic systems in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Molecular Structure Analysis
The molecular weight of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is 175.23 . The IUPAC Standard InChIKey is PYFVEIDRTLBMHG-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have been found to have anticancer properties . They could potentially be used in the development of new cancer treatments .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.
Antioxidant Properties
Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body’s cells from damage.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity , suggesting potential use in combating various types of infections.
Antitubercular Activity
Some indole derivatives have shown antitubercular activity , indicating potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have also been found to have antidiabetic properties , suggesting potential use in the treatment of diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This compound can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .
properties
IUPAC Name |
1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYCKCZJNDDMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C)C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylindoline-5-carbaldehyde |
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